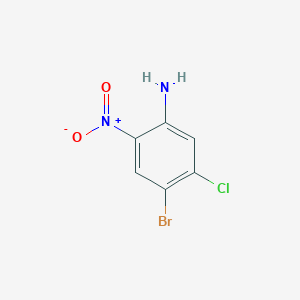

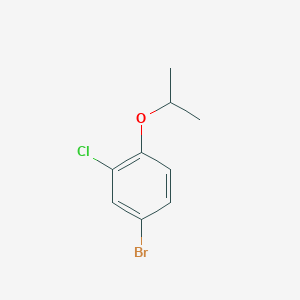

4-溴-2-氯-1-异丙氧基苯

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve various strategies, including electrophilic aromatic substitution reactions. For instance, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, a related compound, was achieved through a Friedel-Crafts reaction using trimethoxybenzene and 2-bromo-4,5-dimethoxy benzoic acid . This method could potentially be adapted for the synthesis of "4-Bromo-2-chloro-1-isopropoxybenzene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can participate in various non-covalent interactions. For example, in the case of 4-halotriaroylbenzenes, the structures are dominated by C-X...O=C interactions . Similarly, the presence of bromo and chloro substituents in "4-Bromo-2-chloro-1-isopropoxybenzene" would likely result in a unique arrangement of molecules in the solid state, influenced by halogen bonding.

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo a range of chemical reactions, including isomerization and halogen bonding interactions. The isomerization of bromo-substituted styrylbenzenes has been studied, revealing the kinetic stability of these compounds and their potential as probes for amyloid plaques in Alzheimer's disease . The reactivity of "4-Bromo-2-chloro-1-isopropoxybenzene" could be similar, with the potential for isomerization or participation in halogen bonding, as seen in other bromo- and chloro-substituted benzenes .

Physical and Chemical Properties Analysis

The physical properties of halogenated benzene derivatives, such as melting points and crystal structures, are significantly influenced by the type and position of the halogen substituents. For example, the melting points of isomeric dibromobenzenes vary with molecular symmetry and the presence of Br...Br halogen bonds . The presence of bromo and chloro substituents in "4-Bromo-2-chloro-1-isopropoxybenzene" would similarly affect its melting point and crystal structure. Additionally, the solubility and volatility of such compounds can be influenced by the halogen atoms, as seen in the study of chlorobenzene and bromobenzene .

科学研究应用

聚合物化学和功能化

4-溴-2-氯-1-异丙氧基苯已在聚合物化学领域得到探索,特别是因为它在功能化聚合物中的作用。例如,它已被用于结束熔融态异丁烯聚合反应中TiCl4催化的准活性聚合反应,这个过程涉及烷基化反应仅在异丙氧基苯等烷氧基苯的对位发生。这种方法允许直接链端功能化,表明其在修改聚合材料性质以用于各种应用中的潜力(Morgan, Martínez-Castro, & Storey, 2010)。

卤代化合物的合成

该化合物已参与与卤代化合物合成相关的研究。使用N-卤代琥珀酰亚胺和酸性催化剂对多烷基苯进行环卤代研究指向合成混合卤代化合物,如2-溴-4-碘-1,3,5-三甲基苯,表明该化合物在合成复杂卤代结构中的相关性(Bovonsombat & Mcnelis, 1993)。

化学结构和键合研究

该化合物还有助于分析卤素键作为各种化学结构中的结构决定因素的研究。对卤代三芳酰苯结构的研究强调了4-溴-2-氯-1-异丙氧基苯在理解C-X...O=C相互作用和化合物中卤素键的性质和影响方面的作用(Pigge, Vangala, & Swenson, 2006)。

安全和危害

属性

IUPAC Name |

4-bromo-2-chloro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHAMTOHIIKONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620397 | |

| Record name | 4-Bromo-2-chloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-1-isopropoxybenzene | |

CAS RN |

201849-21-0 | |

| Record name | 4-Bromo-2-chloro-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。